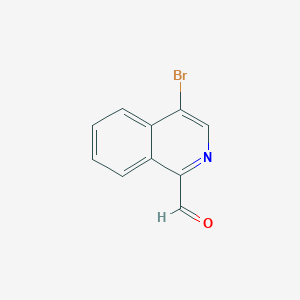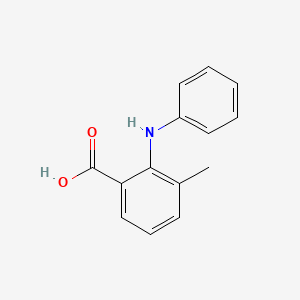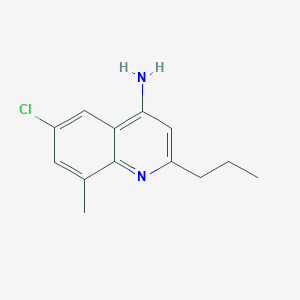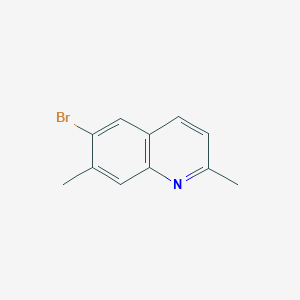
4-Bromoisoquinoline-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromoisoquinoline-1-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 4-position and an aldehyde group at the 1-position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisoquinoline-1-carbaldehyde typically involves the cyclization of 2-alkynyl benzyl azides. This process is catalyzed by palladium and involves the use of PdBr2, CuBr2, and LiBr in acetonitrile (MeCN) as solvents . The reaction conditions are carefully controlled to ensure the selective formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar catalytic processes. The use of transition metal catalysts, such as palladium, is common in industrial settings due to their efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromoisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Substitution Reactions: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of 4-bromoisoquinoline-1-carboxylic acid.
Reduction: Formation of 4-bromoisoquinoline-1-methanol.
Scientific Research Applications
4-Bromoisoquinoline-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromoisoquinoline-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Bromoisoquinoline: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Isoquinoline-1-carbaldehyde:
4-Chloroisoquinoline-1-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: 4-Bromoisoquinoline-1-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct reactivity and versatility in chemical synthesis and research applications .
Properties
Molecular Formula |
C10H6BrNO |
|---|---|
Molecular Weight |
236.06 g/mol |
IUPAC Name |
4-bromoisoquinoline-1-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-9-5-12-10(6-13)8-4-2-1-3-7(8)9/h1-6H |
InChI Key |
AQIXTJORXNGTSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B11878341.png)




![1,3-Diazaspiro[4.4]nonane-2,4-dione, 6-phenyl-](/img/structure/B11878367.png)




![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11878420.png)
